molecular formula C9H10ClN3OS B13007416 2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide

2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide

Cat. No.: B13007416
M. Wt: 243.71 g/mol
InChI Key: DWSNPOHMNRKPNX-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide typically involves the reaction of 5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide include other thiadiazole derivatives such as:

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,3,4-Thiadiazole

These compounds share the thiadiazole core structure but differ in the position of the nitrogen and sulfur atoms, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C9H10ClN3OS

Molecular Weight

243.71 g/mol

IUPAC Name

2-chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide

InChI

InChI=1S/C9H10ClN3OS/c1-6-2-3-13-7(5-11-15-13)9(6)12-8(14)4-10/h2-3,5,11H,4H2,1H3,(H,12,14)

InChI Key

DWSNPOHMNRKPNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CNSN2C=C1)NC(=O)CCl

Origin of Product

United States

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